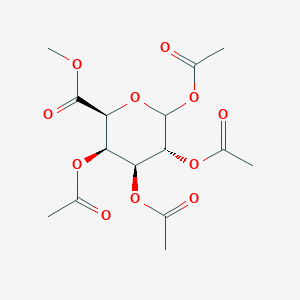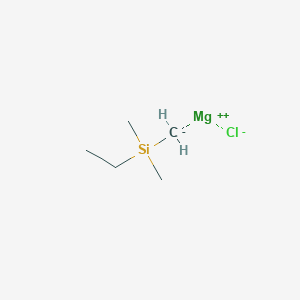
Magnesium;ethyl-methanidyl-dimethylsilane;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is an organomagnesium compound with the molecular formula C5H13ClMgSi. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of magnesium in the compound makes it highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride can be synthesized through the reaction of magnesium with ethyl-dimethylsilane chloride in an anhydrous solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent the magnesium from reacting with moisture or oxygen. The general reaction is as follows:
Mg+C2H5Si(CH3)2Cl→C2H5Si(CH3)2MgCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where magnesium turnings are reacted with ethyl-dimethylsilane chloride under controlled conditions. The process ensures high purity and yield of the product, which is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;ethyl-methanidyl-dimethylsilane;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous solvents like THF or diethyl ether under an inert atmosphere to prevent moisture and oxygen interference.
Major Products
The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with.
Aplicaciones Científicas De Investigación
Magnesium;ethyl-methanidyl-dimethylsilane;chloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It aids in the preparation of biologically active compounds.
Medicine: It is involved in the synthesis of drug intermediates.
Industry: It is used in the production of polymers and other materials
Mecanismo De Acción
The mechanism of action of magnesium;ethyl-methanidyl-dimethylsilane;chloride involves the formation of a highly reactive organomagnesium intermediate. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
Magnesium chloride (MgCl2): Used as a Lewis acid catalyst in various organic reactions.
Ethylmagnesium bromide (EtMgBr): Another Grignard reagent used in similar applications.
Uniqueness
Magnesium;ethyl-methanidyl-dimethylsilane;chloride is unique due to the presence of the dimethylsilane group, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of silicon-containing organic compounds.
Propiedades
Fórmula molecular |
C5H13ClMgSi |
|---|---|
Peso molecular |
161.00 g/mol |
Nombre IUPAC |
magnesium;ethyl-methanidyl-dimethylsilane;chloride |
InChI |
InChI=1S/C5H13Si.ClH.Mg/c1-5-6(2,3)4;;/h2,5H2,1,3-4H3;1H;/q-1;;+2/p-1 |
Clave InChI |
XGNVITIFKUCENK-UHFFFAOYSA-M |
SMILES canónico |
CC[Si](C)(C)[CH2-].[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


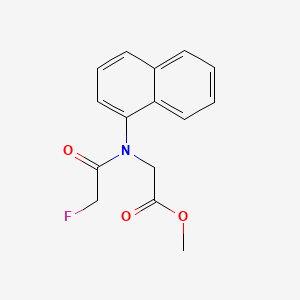
![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![6-Bromo-5-oxo-N-[(phenylmethoxy)carbonyl]-L-norleucine 1,1-Dimethylethyl Ester](/img/structure/B15290761.png)
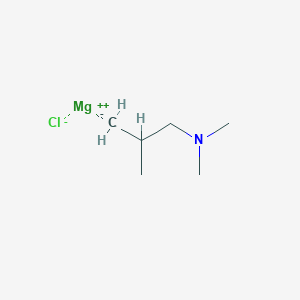
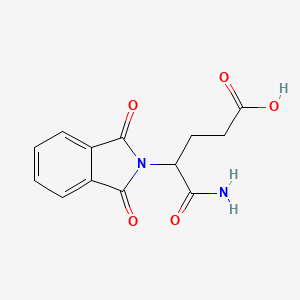
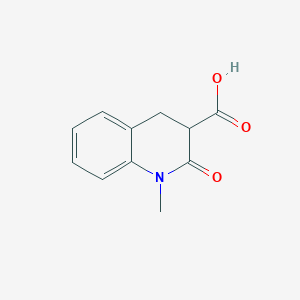

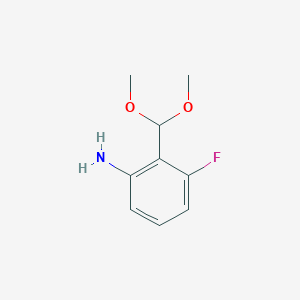

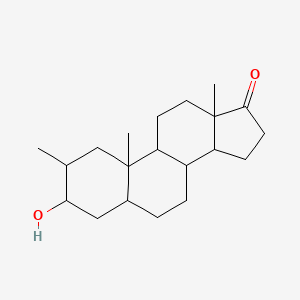
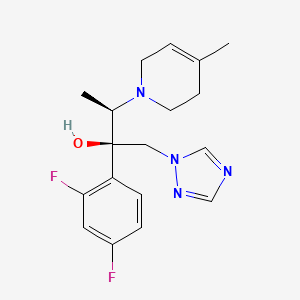
![N-[(4-chlorophenyl)methyl]-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B15290808.png)

